molecular formula C17H18N4O3S2 B2875037 1-(1-((5-methylthiophen-2-yl)sulfonyl)azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole CAS No. 2034406-54-5

1-(1-((5-methylthiophen-2-yl)sulfonyl)azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole

Cat. No.: B2875037
CAS No.: 2034406-54-5
M. Wt: 390.48
InChI Key: ZHACMVMJXBFPLR-UHFFFAOYSA-N
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Description

1-(1-((5-methylthiophen-2-yl)sulfonyl)azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole is a useful research compound. Its molecular formula is C17H18N4O3S2 and its molecular weight is 390.48. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Evaluation in Organic Chemistry

The synthesis and evaluation of novel compounds with the triazole core structure, similar to 1-(1-((5-methylthiophen-2-yl)sulfonyl)azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole, have shown significant interest in organic chemistry due to their diverse applications, including their use in creating new materials and potential pharmacological agents. These compounds are synthesized through various methods, including cycloaddition reactions, and evaluated for their physical and chemical properties to understand their stability, reactivity, and potential applications in different fields.

Antimicrobial and Antifungal Activities

Several studies focus on synthesizing triazole derivatives and evaluating their antimicrobial and antifungal activities. These compounds, due to their structural diversity and chemical properties, have been tested against a range of microbial and fungal strains. The research findings suggest that specific triazole derivatives exhibit promising antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents to combat resistant strains of bacteria and fungi.

Corrosion Inhibition

The application of triazole derivatives in corrosion inhibition, especially for protecting metals in acidic environments, has been extensively studied. These compounds act as effective corrosion inhibitors by forming a protective layer on the metal surface, thereby preventing the metal from undergoing corrosion processes. The effectiveness of these inhibitors is assessed through various electrochemical methods and weight loss measurements, with some derivatives showing high inhibition efficiencies in different acidic media.

Antioxidant Properties

The antioxidant activities of triazole derivatives have also been explored, with certain compounds showing the ability to scavenge free radicals and protect against oxidative stress. These findings indicate the potential use of triazole derivatives as antioxidant agents in various applications, including food preservation and the development of health supplements.

Pharmacological Potential

Research into triazole derivatives extends into their pharmacological evaluation, where these compounds are screened for various biological activities. This includes their potential anti-inflammatory, anticancer, and anticonvulsive effects. The identification of triazole derivatives with significant pharmacological activities opens new avenues for drug development, particularly in designing novel therapeutic agents for treating various diseases.

References

Properties

IUPAC Name

1-[1-(5-methylthiophen-2-yl)sulfonylazetidin-3-yl]-4-(phenoxymethyl)triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3S2/c1-13-7-8-17(25-13)26(22,23)20-10-15(11-20)21-9-14(18-19-21)12-24-16-5-3-2-4-6-16/h2-9,15H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHACMVMJXBFPLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)N2CC(C2)N3C=C(N=N3)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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